molecular formula C13H12N2O2 B8713738 3-hydroxy-N-(pyridin-2-ylmethyl)benzamide

3-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B8713738
M. Wt: 228.25 g/mol
InChI Key: MNYLAWNOIVVNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-hydroxy-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H12N2O2/c16-12-6-3-4-10(8-12)13(17)15-9-11-5-1-2-7-14-11/h1-8,16H,9H2,(H,15,17)

InChI Key

MNYLAWNOIVVNAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.7 g (0.85 mol) of potassium carbonate in solution in 86 ml of water are added to 11.5 g (0.43 mol) of 3-{[(pyridin-2-ylmethyl)amino]carbonyl}phenyl acetate (stage A) in solution in 340 ml of methanol. The mixture is stirred at ambient temperature for 3 hours and then concentrated to dryness. The residue is taken up in ethyl acetate and the product is neutralized with 85 ml of a molar solution of hydrochloric acid. The two phases are separated. The aqueous phase is extracted three times with ethyl acetate. The organic phases are combined and washed with a saturated aqueous solution of sodium chloride, and dried over sodium sulphate. The solid obtained after concentration under vacuum is washed with ethyl ether and filtered. After drying, 6.3 g (65%) of a white solid are obtained.
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
3-{[(pyridin-2-ylmethyl)amino]carbonyl}phenyl acetate
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Yield
65%

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